molecular formula C13H14N4OS2 B11049291 4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine

4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11049291
M. Wt: 306.4 g/mol
InChI Key: WHXCJXGQCVYCJP-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with various reagents to introduce the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridines and thiadiazole derivatives, such as:

Uniqueness

What sets 4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H14N4OS2

Molecular Weight

306.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-(4-methylthiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C13H14N4OS2/c1-6-4-8(5-18-3)9-10(14)12(19-13(9)15-6)11-7(2)16-17-20-11/h4H,5,14H2,1-3H3

InChI Key

WHXCJXGQCVYCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=C(N=NS3)C)N)COC

Origin of Product

United States

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